molecular formula C48H62N2O8 B1246900 Bunavail CAS No. 352020-56-5

Bunavail

カタログ番号: B1246900
CAS番号: 352020-56-5
分子量: 795 g/mol
InChIキー: SFNLWIKOKQVFPB-KZCPYJDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A pharmaceutical preparation that combines buprenorphine, an OPIOID ANALGESICS with naloxone, a NARCOTIC ANTAGONISTS to reduce the potential for NARCOTIC DEPENDENCE in the treatment of pain. It may also be used for OPIOID SUBSTITUTION THERAPY.

科学的研究の応用

Pharmacological Properties

Bunavail leverages the pharmacological characteristics of its active components:

  • Buprenorphine : A partial agonist at the mu-opioid receptor, it alleviates withdrawal symptoms and cravings associated with opioid dependence. Its long half-life allows for once-daily dosing, helping maintain stable plasma levels without the peaks and troughs associated with full agonists .
  • Naloxone : An opioid antagonist included to deter misuse. When taken as prescribed, naloxone has minimal effects; however, if the film is misused (e.g., injected), it can precipitate withdrawal symptoms in opioid-dependent individuals .

Clinical Applications

This compound is utilized in various clinical settings:

  • Maintenance Treatment : It is indicated for patients with opioid use disorder, providing a safer alternative to full agonist opioids. The combination aims to reduce illicit opioid use while minimizing withdrawal symptoms .
  • Induction Phase : During treatment initiation, this compound helps manage withdrawal symptoms. Patients typically begin treatment when they exhibit signs of withdrawal, ensuring that the medication effectively mitigates these symptoms .

Case Studies

Several case studies highlight this compound's effectiveness and potential side effects:

  • Glycolimia Induction :
    • A 30-year-old female patient on 4.2 mg buprenorphine/0.7 mg naloxone reported significant cravings for sugary foods, leading to weight gain. This case suggests a potential link between buprenorphine treatment and altered metabolic responses, indicating that cravings for sweets might reflect underlying withdrawal or subclinical symptoms .
  • Successful Induction Without Withdrawal :
    • A 55-year-old male patient with a history of opioid use was successfully inducted onto buprenorphine/naloxone without experiencing withdrawal symptoms. This case emphasizes the importance of tailored treatment approaches in managing complex cases of opioid dependence .

Research Findings

Research into this compound's efficacy and safety has yielded significant insights:

  • Bioavailability Studies : Compared to sublingual formulations like Suboxone, this compound demonstrates approximately double the bioavailability due to its buccal delivery system. This leads to more effective absorption and potentially improved patient compliance .
  • QT Prolongation Risk : A clinical trial was mandated by the FDA to assess the risk of QT prolongation associated with this compound. This reflects ongoing concerns regarding cardiac safety in patients treated with buprenorphine formulations .

Data Summary Table

Study/Case StudyFindingsImplications
Glycolimia Case StudyInduced cravings for sweets; weight gain observedSuggests metabolic changes may occur with treatment
Induction Success CaseNo withdrawal symptoms during inductionSupports efficacy in complex patient scenarios
Bioavailability ResearchHigher absorption compared to sublingual tabletsMay enhance treatment adherence and outcomes
QT Prolongation StudyOngoing investigation requiredHighlights need for monitoring cardiac health in patients

特性

CAS番号

352020-56-5

分子式

C48H62N2O8

分子量

795 g/mol

IUPAC名

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1

InChIキー

SFNLWIKOKQVFPB-KZCPYJDTSA-N

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

異性体SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

正規SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Key on ui other cas no.

352020-56-5

同義語

Buprenorphine Naloxone
Buprenorphine Naloxone Combination
Buprenorphine Naloxone Drug Combination
Buprenorphine, Naloxone Drug Combination
Buprenorphine-Naloxone
buprenorphine-naloxone combination
Buprenorphine-Naloxone Drug Combination
Combination, Buprenorphine-Naloxone
Combination, Buprenorphine-Naloxone Drug
Drug Combination, Buprenorphine-Naloxone
Naloxone, Buprenorphine
suboxone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bunavail
Reactant of Route 2
Bunavail
Reactant of Route 3
Bunavail
Reactant of Route 4
Bunavail
Reactant of Route 5
Reactant of Route 5
Bunavail
Reactant of Route 6
Bunavail

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。